molecular formula C12H22ClNO2 B1374453 Methyl 4-cyclohexylpyrrolidine-2-carboxylate hydrochloride CAS No. 1354950-31-4

Methyl 4-cyclohexylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1374453
CAS No.: 1354950-31-4
M. Wt: 247.76 g/mol
InChI Key: OTCUYEBAOBZBSA-UHFFFAOYSA-N
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Description

Methyl 4-cyclohexylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C12H22ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclohexylpyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the pyrrolidine ring.

    Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclohexylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated structure.

    Substitution: Nucleophilic substitution reactions can replace the cyclohexyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-cyclohexylpyrrolidine-2-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-cyclohexylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyclohexylpyrrolidine-2-carboxylate: The free base form of the compound.

    Cyclohexylpyrrolidine-2-carboxylate: Lacks the methyl ester group.

    Pyrrolidine-2-carboxylate: Lacks both the cyclohexyl and methyl ester groups.

Uniqueness

Methyl 4-cyclohexylpyrrolidine-2-carboxylate hydrochloride is unique due to the presence of both the cyclohexyl group and the methyl ester group, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-cyclohexylpyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-15-12(14)11-7-10(8-13-11)9-5-3-2-4-6-9;/h9-11,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCUYEBAOBZBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)C2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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